4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
Overview
Description
“5-Methyl-7-nitro-2,3-dihydro-1H-inden-4-ol” is likely a complex organic compound. Based on its name, it likely contains an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The “5-Methyl” indicates a methyl group attached to the 5th carbon of the indene structure, and “7-nitro” suggests a nitro group attached to the 7th carbon. The “2,3-dihydro” implies that the compound is a derivative of indene that has been hydrogenated at the 2nd and 3rd positions . The “4-ol” indicates the presence of a hydroxyl group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would consist of a fused ring system (indene) with various functional groups attached at specified positions. These include a methyl group at the 5th position, a nitro group at the 7th position, and a hydroxyl group at the 4th position .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The nitro group could potentially undergo reduction reactions to form amines, and the hydroxyl group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimalarial Activity
Research on compounds related to 5-Methyl-7-nitro-2,3-dihydro-1H-inden-4-ol has shown significant antimalarial properties. A study by Werbel et al. (1986) synthesized a series of compounds from substituted 1-phenyl-2-propanones, which demonstrated excellent activity against resistant strains of malaria parasites in mice and primate models. This suggests potential clinical applications in treating malaria (Werbel et al., 1986).
Synthesis and Structural Studies
Various studies have focused on the synthesis of nitro-substituted derivatives and their structural analysis. For instance, a study by Volkov et al. (2007) explored the synthesis of 4-nitro derivatives and examined their molecular structures through X-ray structural analysis (Volkov et al., 2007). Another study by Kost et al. (1972) detailed the synthesis of 5-and 6-nitro-4-methyl-2,3-dihydro-1H-1,5-benzo-2-diazepinones, showcasing the chemical versatility and potential for further modifications of this compound (Kost et al., 1972).
Antiviral Properties
A study by Ivoilova et al. (2021) on the related compound 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-arginine monohydrate indicated promising antiviral properties. This research explored the electrochemical transformations of the compound, suggesting potential in antiviral drug development (Ivoilova et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-7-nitro-2,3-dihydro-1H-inden-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-5-9(11(13)14)7-3-2-4-8(7)10(6)12/h5,12H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMAIIRQVRRZMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC2=C1O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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